

Application Notes: Quantification of Intracellular Lipids in Yeast Using Fluorescent Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Orange 99

Cat. No.: B1165930

[Get Quote](#)

A Note on Dye Selection: While the query specified Solvent Orange 99, a comprehensive review of scientific literature indicates that this solvent dye is primarily utilized in industrial applications such as inks and coatings.^{[1][2][3][4][5]} There is no evidence in the reviewed literature of its use for biological lipid staining in yeast. Therefore, these application notes have been adapted to feature Nile Red, a well-established and widely used fluorescent dye for the quantification of intracellular lipids in yeast and other microorganisms.^{[1][2][3][5][6][7][8][9][10][11][12]} Nile Red is a lipophilic stain that exhibits strong fluorescence in lipid-rich environments, making it an excellent tool for visualizing and quantifying intracellular lipid droplets.^{[3][5]}

Introduction

Yeast, particularly oleaginous strains, are of significant interest to researchers in fields ranging from biofuel development to drug discovery due to their capacity to accumulate lipids.^[6] Accurate and efficient quantification of these lipid stores is crucial for screening high-yielding strains and for understanding the cellular response to genetic or environmental modifications. This document provides a detailed protocol for the quantification of neutral lipids in yeast cells using Nile Red staining, adaptable for both fluorescence microscopy and high-throughput 96-well plate-based assays.^{[6][7][8]}

Principle of the Assay

Nile Red is a fluorescent dye that is highly sensitive to the polarity of its environment. In aqueous solutions, its fluorescence is minimal, but in hydrophobic environments, such as the neutral lipid cores of intracellular lipid droplets, it fluoresces intensely.^[3] This property allows

for the specific detection and quantification of lipid accumulation within yeast cells. The fluorescence intensity is proportional to the amount of intracellular lipids, which can be measured using a fluorescence microscope or a microplate reader.[9][10] To enhance the permeability of the yeast cell wall and membrane to Nile Red, a solvent such as dimethyl sulfoxide (DMSO) is often included in the staining protocol.[6]

Experimental Protocols

Protocol 1: High-Throughput Lipid Quantification in a 96-Well Plate Format

This protocol is adapted from an improved high-throughput Nile Red fluorescence assay and is suitable for screening a large number of yeast samples.[6]

Materials:

- Yeast strains of interest
- Appropriate yeast culture medium (e.g., YPD or a specific lipid accumulation medium)
- Phosphate-Buffered Saline (PBS)
- Nile Red stock solution (0.1 mg/mL in acetone, freshly prepared)[6]
- Dimethyl sulfoxide (DMSO)
- Black, clear-bottom 96-well microplates
- Microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~590 nm)[6]

Methodology:

- **Yeast Culture:** Inoculate yeast strains into the desired culture medium and incubate under conditions that promote lipid accumulation. This is often a nitrogen-limited medium with a high carbon-to-nitrogen ratio.[6]
- **Cell Harvesting and Preparation:**

- Once cultures have reached the desired growth phase, measure the optical density at 600 nm (OD600).
- Adjust the cell suspension to a final OD600 of 1.0 in the culture medium or PBS. No washing step is required in this optimized protocol.[\[6\]](#)
- Pipette 250 μ L of the adjusted cell suspension into the wells of a black 96-well microplate. [\[6\]](#)
- Staining:
 - To improve dye uptake, add 25 μ L of a 1:1 (v/v) mixture of DMSO and the culture medium to each well.[\[6\]](#)
 - Add a specific volume of the Nile Red stock solution to achieve the desired final concentration (e.g., a final concentration of 5-10 μ g/mL).[\[6\]](#)
- Fluorescence Measurement:
 - Immediately after adding the Nile Red, place the microplate in a plate reader.
 - Perform kinetic readings of fluorescence (Excitation: 530/25 nm, Emission: 590/35 nm) every 60 seconds for 20 minutes.[\[6\]](#) This is crucial as the time to reach maximal fluorescence can vary between strains.[\[6\]](#)[\[11\]](#)
 - Use the highest fluorescence intensity value obtained during the kinetic reading for each sample for data analysis.[\[6\]](#)
 - Include unstained cell suspensions as a blank to correct for autofluorescence.[\[6\]](#)

Protocol 2: Microscopic Visualization and Quantification of Lipid Droplets

This protocol is suitable for detailed analysis of lipid droplet morphology and quantification on a single-cell level.

Materials:

- Yeast culture grown as described in Protocol 1.
- PBS
- Nile Red working solution (e.g., 200-1000 nM in PBS or buffer of choice)[3]
- DMSO (optional, to enhance staining)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence: Excitation 450-500 nm, Emission >528 nm)[3]
- Image analysis software (e.g., ImageJ)[13][14][15][16]

Methodology:

- Cell Preparation:
 - Harvest a small volume of yeast culture.
 - Wash the cells once with PBS by centrifugation (e.g., 5000 x g for 5 minutes) and resuspend in PBS.
- Staining:
 - Incubate the cell suspension with the Nile Red working solution for 5 to 15 minutes at room temperature, protected from light.[3][4] The optimal incubation time may need to be determined empirically, as fluorescence can stabilize between 20 and 30 minutes depending on the yeast strain and solvent used.[11]
- Microscopy:
 - Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip.
 - Observe the cells under a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold or red structures within the cytoplasm.[3]

- Image Analysis for Quantification (using ImageJ):
 - Capture fluorescence images of the stained cells.
 - Open the images in ImageJ.[\[14\]](#)[\[15\]](#)
 - Convert the image to 16-bit grayscale.[\[14\]](#)
 - Use the "Threshold" tool to segment the fluorescent lipid droplets from the background.
[\[14\]](#)
 - Use the "Analyze Particles" function to measure the area and number of lipid droplets per cell.[\[13\]](#)[\[14\]](#)

Data Presentation

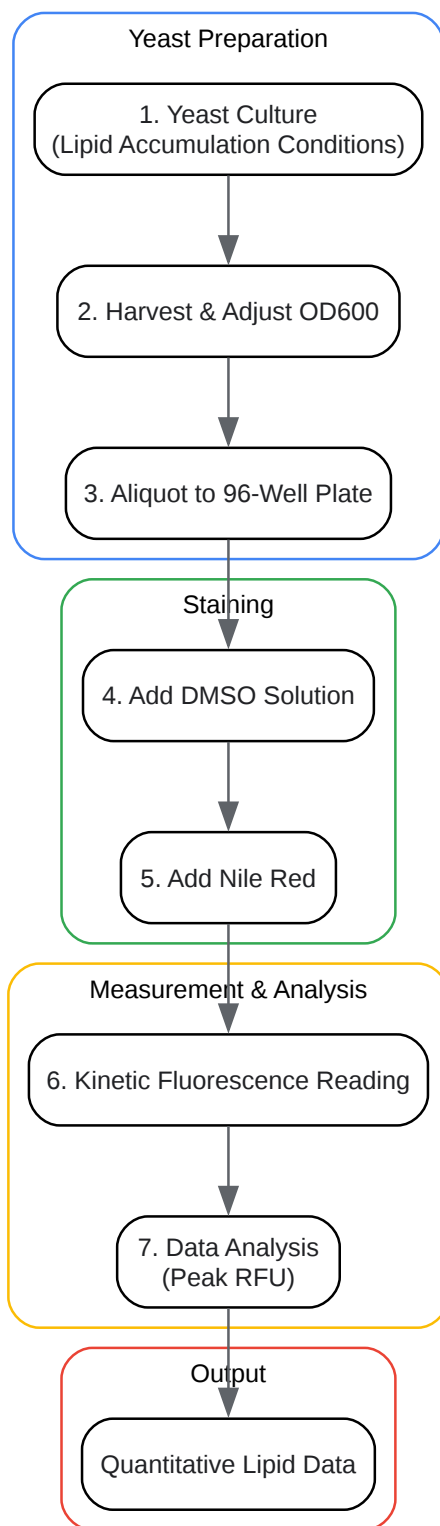
Quantitative data from lipid analysis should be presented in a clear and structured format. Below is an example of how to summarize data from a 96-well plate assay.

Yeast Strain	Condition	Mean Peak Relative Fluorescence Units (RFU)	Standard Deviation	Lipid Content (% of Dry Cell Weight) - Gravimetric
Wild Type	Standard Medium	1500	120	5%
Wild Type	Lipid Induction Medium	8500	450	35%
Mutant A	Lipid Induction Medium	2500	210	10%
Mutant B	Lipid Induction Medium	12000	700	50%

Visualizations

Experimental Workflow for High-Throughput Lipid Quantification

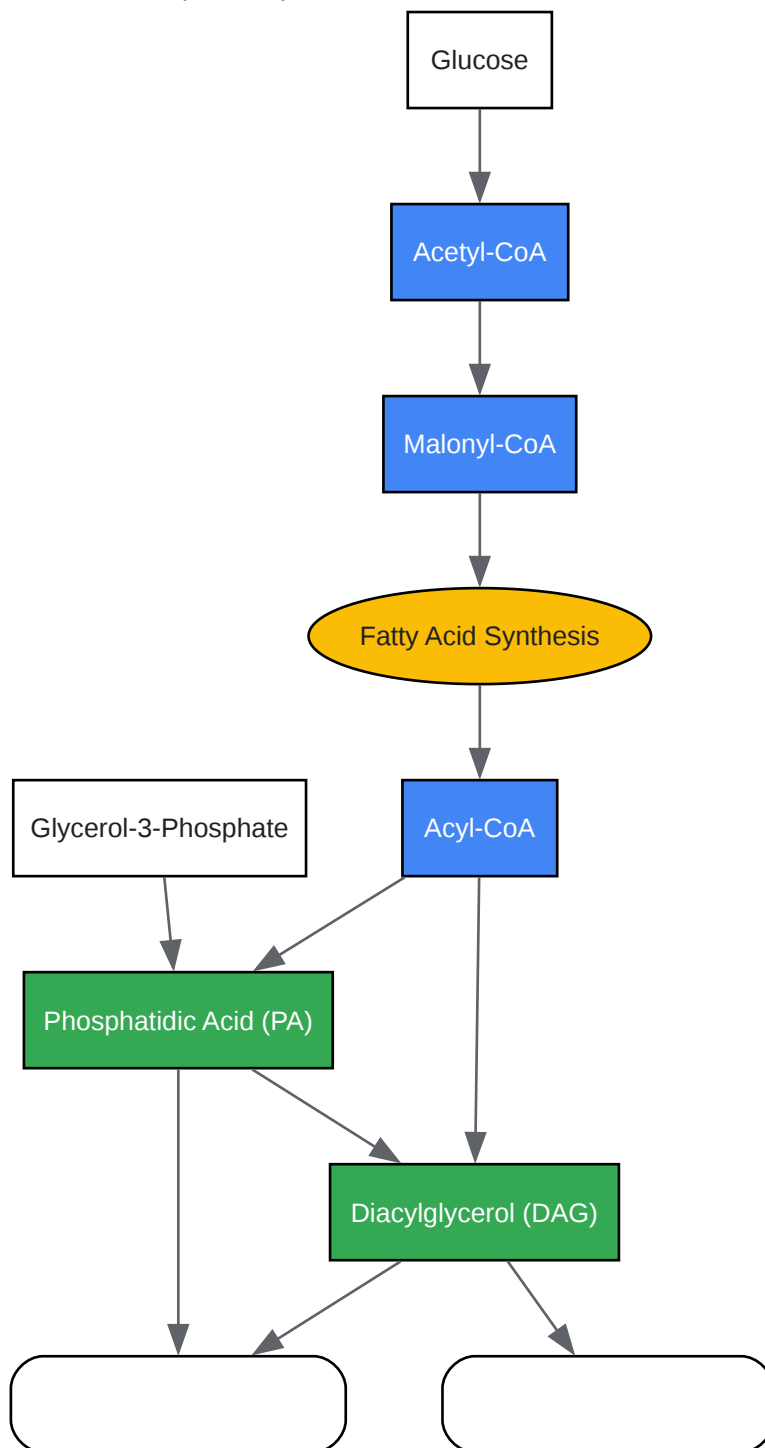
Experimental Workflow for High-Throughput Yeast Lipid Quantification



[Click to download full resolution via product page](#)

Caption: Workflow for high-throughput lipid quantification in yeast.

Simplified Lipid Metabolism Pathway in *Saccharomyces cerevisiae*

Simplified Lipid Metabolism in *S. cerevisiae*[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. emulatebio.com [emulatebio.com]
- 2. mdpi.com [mdpi.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. An improved high-throughput Nile red fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile Red Staining of Neutral Lipids in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. Nile Red Staining of Neutral Lipids in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid estimation of lipids in oleaginous fungi and yeasts using Nile red fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 14. musselmanlab.com [musselmanlab.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes: Quantification of Intracellular Lipids in Yeast Using Fluorescent Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165930#solvent-orange-99-staining-for-quantification-of-lipids-in-yeast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com